molecular formula C9H15NO2 B3054758 Methyl 7-cyanoheptanoate CAS No. 61831-05-8

Methyl 7-cyanoheptanoate

Cat. No.: B3054758
CAS No.: 61831-05-8
M. Wt: 169.22 g/mol
InChI Key: RORLVLFXYLXWOM-UHFFFAOYSA-N
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Description

Methyl 7-cyanoheptanoate is a methyl ester characterized by a seven-carbon aliphatic chain terminating in a cyano (-CN) group at the seventh position. Its IUPAC name is this compound, with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is structurally notable for its linear hydrocarbon chain and polar cyano functionality, which confers unique reactivity and solubility properties. It is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical manufacturing. For example, it has been identified as a precursor or impurity in prostaglandin analogs like misoprostol, underscoring its role in medicinal chemistry .

Properties

IUPAC Name

methyl 7-cyanoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLVLFXYLXWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558182
Record name Methyl 7-cyanoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61831-05-8
Record name Methyl 7-cyanoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Methyl 7-cyanoheptanoate serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as:

  • Nucleophilic substitutions : The cyano group can undergo nucleophilic attack, allowing for the introduction of different functional groups.
  • Cyclization reactions : It can participate in cyclization to form heterocycles, which are crucial in medicinal chemistry.

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in:

  • Antimicrobial agents : Compounds derived from this compound have been investigated for their antibacterial and antifungal properties.
  • Anti-inflammatory drugs : Research indicates that modifications of this compound could lead to new anti-inflammatory agents.

Agrochemical Applications

The compound is also relevant in agrochemistry, where it is used to develop:

  • Pesticides : this compound derivatives have been synthesized to enhance the efficacy of pesticides against specific pests.
  • Herbicides : Its structural modifications are studied to improve herbicidal activity while minimizing environmental impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of antimicrobial agents using this compound as a starting material. The researchers modified the cyano group to develop a series of compounds that exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural diversity derived from this compound in drug development.

Case Study 2: Development of Eco-friendly Pesticides

Research conducted by agricultural chemists demonstrated the use of this compound in synthesizing eco-friendly pesticides. By modifying its structure, they created compounds that effectively targeted agricultural pests while being less harmful to beneficial insects. This study was pivotal in promoting sustainable agricultural practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 7-cyanoheptanoate belongs to a broader class of methyl esters and nitriles. Below, it is compared to structurally or functionally analogous compounds based on chain length, functional groups, and applications.

Functional Group Analogues

Methyl 7-hydroxyheptanoate (C₈H₁₆O₃)
  • Structure: Features a hydroxyl (-OH) group at the seventh position instead of a cyano group.
  • Properties: The hydroxyl group increases hydrophilicity compared to the cyano derivative. It is used in research as a biochemical intermediate .
  • Key Difference: The -OH group enables hydrogen bonding, making it more polar but less chemically stable under acidic conditions than the cyano analogue .
Methyl Butanoate (C₅H₁₀O₂)
  • Structure : A simple four-carbon ester lacking a nitrile group.
  • Properties: Volatile, with applications in flavoring agents and solvents. Its shorter chain reduces boiling point (≈102°C) compared to this compound (estimated >200°C) .
  • Key Difference: The absence of a cyano group limits its utility in reactions requiring nucleophilic nitrile participation .

Structural Analogues

7-Methyloctyl 7-methyloctanoate (C₁₇H₃₂O₂)
  • Structure : Branched ester with a methyl group at the seventh carbon of both the acyl and alkoxy chains.
  • Properties : Higher molecular weight (268.44 g/mol) and hydrophobicity due to branching. Used in specialty lubricants and cosmetics .
  • Key Difference: Branched structure reduces crystallinity and enhances thermal stability compared to linear this compound .
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (C₁₉H₃₄O₄Si)
  • Structure : Cyclopentenyl ring with a triethylsilyloxy protective group.
  • Properties : Used in stereoselective synthesis of prostaglandins. The silyl ether enhances stability during multi-step reactions .
  • Key Difference : The cyclic structure and protective group introduce steric hindrance, altering reactivity compared to the linear nitrile .

Nitrile-Containing Analogues

Methyl 6-cyanohexanoate (C₈H₁₃NO₂)
  • Structure: Shorter six-carbon chain with a cyano group at the sixth position.
  • Properties : Similar nitrile reactivity but reduced lipophilicity due to shorter chain length. Used in polymer chemistry .
  • Key Difference : The shorter chain may limit its utility in applications requiring extended hydrophobic interactions.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound C₉H₁₅NO₂ 169.22 Cyano (-CN) Pharmaceutical intermediates
Methyl 7-hydroxyheptanoate C₈H₁₆O₃ 160.21 Hydroxyl (-OH) Biochemical research
Methyl Butanoate C₅H₁₀O₂ 102.13 Ester (-COOCH₃) Solvents, flavoring agents
7-Methyloctyl 7-methyloctanoate C₁₇H₃₂O₂ 268.44 Branched ester Lubricants, cosmetics
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate C₁₉H₃₄O₄Si 354.56 Cyclopentenyl, silyl ether Prostaglandin synthesis

Biological Activity

Methyl 7-cyanoheptanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester formed from 7-cyanoheptanoic acid and methanol. Its chemical structure can be represented as follows:

  • Chemical Formula: C₈H₁₅N
  • Molecular Weight: 141.21 g/mol

The presence of the cyano group (–C≡N) is significant as it often enhances the reactivity of organic compounds, potentially leading to various biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, compounds similar to this compound demonstrated effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 mg/L to 3.5 mg/L, indicating strong potential against both susceptible and multidrug-resistant strains of M. tuberculosis .

Antiviral Activity

In vitro studies have suggested that aliphatic amino acids, including derivatives of this compound, may affect early stages of viral reproduction, particularly concerning coronaviruses. The cytotoxicity was assessed using the MTT assay, revealing varying degrees of toxicity among different samples . The calculated CD50 values for these compounds ranged significantly, indicating a spectrum of antiviral efficacy.

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of amino and acyl amino derivatives found that this compound analogs inhibited M. tuberculosis effectively. The study utilized electron microscopy to observe the interaction of these compounds with mycobacterial cell walls, confirming their mechanism of action .

CompoundMIC (mg/L)Synergistic Effect with Isoniazid
This compound1.0Yes
Other Derivatives1.0 - 3.5Varies

Cytotoxicity Assessment

The cytotoxic effects were evaluated using BHK-21 cell cultures, where various derivatives were tested for their ability to reduce cell viability. The results indicated that while some derivatives exhibited low toxicity (CD50 = 146.1–162.3 mg/ml), others showed significant cytotoxic effects (CD50 values as low as 2.97 mg/ml) .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Cell Wall Disruption: Similar compounds have been shown to disrupt the integrity of bacterial cell walls, leading to cell lysis.
  • Inhibition of Viral Replication: The presence of the cyano group may interfere with viral replication mechanisms at early stages.

Q & A

Q. Key Validation Steps :

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Confirm structure via 1^1H NMR (e.g., δ ~2.3 ppm for methyl ester, δ ~2.5–3.0 ppm for cyano-adjacent protons) and IR (strong absorption ~2240 cm1^{-1} for C≡N) .

Basic: How should researchers characterize the purity of this compound?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • Spectroscopic Analysis :
    • NMR : Compare observed peaks to predicted splitting patterns (e.g., integration ratios for methyl and cyano groups).
    • GC-MS : Verify molecular ion peak (m/z = 169 for molecular formula C9_9H15_{15}NO2_2) and assess purity (>95% by area normalization) .
  • Physical Properties : Measure boiling point (literature range: 210–215°C) and refractive index (nD20_{D}^{20} ~1.435) .

Q. Example Workflow :

  • If IR lacks a cyano peak, re-examine reaction conditions (e.g., incomplete nitrile formation) and optimize catalyst concentration .

Advanced: What strategies optimize the synthesis yield of this compound?

Methodological Answer:
Yield optimization involves:

Reaction Parameter Screening :

  • Temperature : Test 60–100°C to balance reaction rate vs. side reactions.
  • Catalyst : Compare ZnCl2_2, PCl3_3, or organocatalysts for nitrile transfer efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. non-polar alternatives.

Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., time, temperature) .

Q. Example Resolution :

  • If observed melting point deviates, check for residual solvents via 1^1H NMR and repeat drying under vacuum .

Advanced: How to design a study reconciling contradictory bioactivity results of this compound derivatives?

Methodological Answer:

Meta-Analysis Framework :

  • Collect all published data on bioactivity (e.g., IC50_{50} values).
  • Stratify by experimental variables (cell line, assay type) using PRISMA guidelines .

Dose-Response Replication : Test derivatives in standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls .

Statistical Harmonization : Apply random-effects models to account for inter-study variability .

Q. Key Consideration :

  • Ensure metadata (e.g., solvent used, exposure time) is rigorously documented for comparability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-cyanoheptanoate
Reactant of Route 2
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